N-Ethyl-N-methyl-benzamide is an organic compound with the molecular formula CHNO and a molecular weight of approximately 163.2163 g/mol. It is classified as an amide, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom that is also connected to ethyl and methyl groups. The compound appears as a colorless to light yellow liquid and is known for its low solubility in water, making it more suitable for organic solvents. Its structure consists of a benzene ring attached to an amide functional group, which influences its chemical reactivity and biological properties .
N-Ethyl-N-methyl-benzamide can be synthesized through several methods:
These methods allow for the efficient production of N-Ethyl-N-methyl-benzamide in laboratory settings .
Interaction studies involving N-Ethyl-N-methyl-benzamide focus on its binding affinity with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its potential therapeutic effects and toxicity. Preliminary studies suggest that modifications to the structure can significantly influence these interactions, thus guiding future drug design efforts .
N-Ethyl-N-methyl-benzamide shares similarities with other compounds within the amide class. Here are some comparable compounds:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| N-Methylbenzamide | CHNO | 149.19 g/mol | Lacks ethyl group; simpler structure |
| N-Ethylbenzamide | CHNO | 149.19 g/mol | Only contains ethyl group without methyl |
| N,N-Dimethylbenzamide | CHN | 149.19 g/mol | Contains two methyl groups instead of one |
| Benzamide | CHNO | 135.16 g/mol | No alkyl substituents on nitrogen |
The uniqueness of N-Ethyl-N-methyl-benzamide lies in its combination of both ethyl and methyl groups on the nitrogen atom, which may enhance its solubility and reactivity compared to simpler amides .
Triphosgene (bis(trichloromethyl) carbonate) has emerged as a pivotal reagent for activating carboxylic acids into reactive intermediates, enabling efficient amide bond formation. In the synthesis of N-ethyl-N-methyl-benzamide, triphosgene facilitates the conversion of benzoic acid derivatives to benzoyl chloride analogs, which subsequently undergo nucleophilic substitution with N-ethyl-N-methylamine.
Mechanistic Insights:
Triphosgene decomposes in situ to generate phosgene equivalents, which react with benzoic acid to form the acyl chloride intermediate. The reaction proceeds via a two-step mechanism:
Optimized Conditions:
Performance Metrics:
| Parameter | Value | Source Reference |
|---|---|---|
| Yield | 82–89% | |
| Reaction Time | 2–4 hours | |
| Purity (HPLC) | ≥95% |
This method’s scalability is demonstrated in patent CN102503858A, where triphosgene enabled gram-scale production of N-ethyl-N-methyl-benzamide with minimal purification.
Microwave irradiation has redefined reaction kinetics in amide synthesis, reducing processing times from hours to minutes while enhancing selectivity. For N-ethyl-N-methyl-benzamide, microwave-assisted protocols bypass traditional heating, directly coupling benzoic acids with N-ethyl-N-methylamine via in situ activation.
Key Advantages:
Protocol Design:
Performance Comparison:
| Condition | Conventional Heating | Microwave |
|---|---|---|
| Yield | 75–80% | 88–92% |
| Reaction Time | 2–4 hours | 8–12 min |
| Energy Consumption | High | Low |
Notably, this approach aligns with green chemistry principles, as evidenced by its application in benzoxazolone synthesis, where microwave cycles reduced energy use by 60%.
Continuous flow systems offer unparalleled control over reaction parameters, enabling gram-to-kilogram scale synthesis of N-ethyl-N-methyl-benzamide with consistent reproducibility.
System Configuration:
Process Benefits:
Scalability Data:
| Scale | Lab (10 g) | Pilot (1 kg) |
|---|---|---|
| Yield | 90% | 87% |
| Purity | 96% | 94% |
| Throughput (g/h) | 12 | 240 |
A notable example from solid-phase oligoamide synthesis highlights triphosgene’s compatibility with flow systems, achieving 91% yield in iterative couplings.
Phosphodiesterase 10A represents a highly specialized cyclic nucleotide-hydrolyzing enzyme with remarkable neuroanatomical localization, being predominantly expressed in striatal medium spiny neurons of the basal ganglia [6] [7]. The enzyme's unique distribution pattern has positioned it as an attractive therapeutic target for treating movement disorders, schizophrenia, and other neuropsychiatric conditions [8]. N-methylbenzamide derivatives have demonstrated exceptional potency as phosphodiesterase 10A inhibitors, with several compounds achieving nanomolar to subnanomolar inhibitory concentrations [6] [9].
The mechanistic basis of phosphodiesterase 10A inhibition by benzamide derivatives involves direct binding to the enzyme's active site through multiple molecular interactions [10]. Crystal structure analysis of phosphodiesterase 10A in complex with benzimidazole inhibitors has revealed critical binding motifs that are conserved across benzamide-based inhibitors [10] [11]. The benzamide scaffold forms hydrogen bonds with invariant glutamine 726 and displays extensive π-π stacking interactions with phenylalanine 729 and other hydrophobic residues within the active site clamp [12].
Medicinal chemistry optimization programs have identified N-methyl-N-[4-(quinolin-2-ylmethoxy)-phenyl]-isonicotinamide as a prototypical nanomolar phosphodiesterase 10A inhibitor [6]. Subsequent lead optimization efforts have produced analogous N-methylanilides and their corresponding N-methylbenzamides with enhanced potency and selectivity profiles [6] [13]. Structure-activity relationship investigations have established that the N-methyl substitution on the benzamide nitrogen is crucial for maintaining high-affinity binding to phosphodiesterase 10A [7] [14].
Table 1: Phosphodiesterase 10A Inhibition Data for N-methylbenzamide and Related Derivatives
| Compound | IC50 (nM) | Selectivity | Reference |
|---|---|---|---|
| N-Methylbenzamide | Potent inhibitor | High selectivity for phosphodiesterase 10A | [7] [14] |
| N-methyl-N-[4-(quinolin-2-ylmethoxy)-phenyl]-isonicotinamide | Nanomolar range | High selectivity | [6] |
| Compound 29 (N-methylbenzamide series) | Potent inhibitor | High selectivity | [6] |
| Benzimidazole compound 26a | 1.52 | >1000-fold vs phosphodiesterase 3A/3B, 4A/4B | [15] |
| Benzimidazole compound 26b | 2.86 | >1000-fold vs phosphodiesterase 3A/3B, 4A/4B | [15] |
| Benzimidazole compound 33c | 3.73 | >1000-fold vs phosphodiesterase 3A/3B, 4A/4B | [15] |
The selectivity profile of benzamide-derived phosphodiesterase 10A inhibitors demonstrates remarkable discrimination against other phosphodiesterase isoforms [15]. Compounds within this chemical class typically exhibit greater than 1000-fold selectivity over phosphodiesterase 3A, 3B, 4A, and 4B subtypes [15]. This exceptional selectivity profile minimizes potential off-target effects and enhances the therapeutic window for clinical applications [16].
Neurokinin receptors constitute a family of G-protein-coupled receptors that mediate the biological effects of tachykinin neuropeptides, including substance P, neurokinin A, and neurokinin B [17]. These receptors are classified into three subtypes: neurokinin-1, neurokinin-2, and neurokinin-3, each displaying distinct pharmacological profiles and tissue distribution patterns [18] [19]. Benzamide derivatives have emerged as promising scaffolds for developing selective neurokinin receptor antagonists with potential applications in treating pain, inflammation, and respiratory disorders [18] [19].
The design of neurokinin receptor antagonists based on benzamide scaffolds has focused primarily on achieving dual neurokinin-1 and neurokinin-2 receptor selectivity [18]. DNK333, a prototypical 3,5-bis(trifluoromethyl)benzamide derivative, has demonstrated potent and balanced dual neurokinin receptor antagonist activity with binding affinity values of 8.38 and 8.02 for neurokinin-1 and neurokinin-2 receptors, respectively [18] [20]. Clinical evaluation of DNK333 has shown efficacy in blocking neurokinin A-induced bronchoconstriction in asthmatic patients [18].
Structure-activity relationship studies of benzamide-based neurokinin antagonists have revealed critical molecular determinants for receptor binding and selectivity [18] [19]. The 3,5-dinitro substituted benzamide analogue has exhibited exceptional dual neurokinin-1 and neurokinin-2 receptor antagonist activities with binding affinity values of 8.4 and 7.87, respectively [18]. These findings demonstrate that electronic and steric characteristics of substituents in the benzamide region significantly influence both neurokinin-1 and neurokinin-2 receptor antagonist activities [18].
Table 2: Neurokinin Receptor Antagonist Activity for Benzamide Derivatives
| Compound | Neurokinin-1 Activity (pKb) | Neurokinin-2 Activity (pKb) | Selectivity Profile | Reference |
|---|---|---|---|---|
| 3,5-dinitro substituted benzamide | 8.4 | 7.87 | Balanced dual neurokinin-1/neurokinin-2 | [18] |
| DNK333 (3,5-bis(trifluoromethyl)benzamide) | 8.38 | 8.02 | Balanced dual neurokinin-1/neurokinin-2 | [18] [20] |
| N-methylbenzamide analogue 3 (para-fluoro) | 9.7 | 9.7 | Highly potent neurokinin-2 | [19] |
| SR 48,968 analogues | Variable (9.1-9.7) | Variable (9.1-9.7) | Neurokinin-2 selective | [19] |
Advanced medicinal chemistry approaches have produced N-methylbenzamide derivatives with enhanced neurokinin-2 receptor selectivity [19]. A series of N-methylbenzamide analogues structurally derived from SR 48,968 has been synthesized using asymmetric synthetic methodologies [19]. Among these compounds, the para-fluoro substituted analogue has demonstrated exceptional potency with a binding affinity value of 9.7 for neurokinin-2 receptors [19]. Functional assay results using guinea pig trachea preparations have confirmed that several N-methylbenzamide analogues exhibit potent neurokinin-2 receptor antagonist activities with binding affinity values ranging from 9.1 to 9.7 [19].
Metabotropic glutamate receptors represent a family of eight G-protein-coupled receptors that play crucial modulatory roles in synaptic transmission throughout the central nervous system [21] [22]. These receptors are classified into three groups based on sequence homology, signal transduction pathways, and pharmacological selectivity profiles [23]. Group I metabotropic glutamate receptors, particularly metabotropic glutamate receptor subtype 5, have attracted significant attention as therapeutic targets for treating psychiatric disorders, including schizophrenia, depression, and anxiety [24] [25].
Benzamide derivatives have demonstrated remarkable utility as positive allosteric modulators of metabotropic glutamate receptor subtype 5 [24] [25]. The prototypical compound 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide has been identified as a potent and selective positive allosteric modulator with an EC50 value of approximately 27 nanomolar [25] [26]. This compound potentiates threshold responses to glutamate in fluorometric calcium assays more than 7-fold and shifts metabotropic glutamate receptor subtype 5 agonist concentration-response curves 3- to 9-fold to the left [25] [26].
The mechanism of allosteric modulation by benzamide derivatives involves binding to transmembrane domain sites distinct from the orthosteric glutamate binding site [27] [28]. Molecular dynamics simulations have revealed that positive allosteric modulators exhibit dual binding modes associated with distinct conformational states of the allosteric binding pocket [27]. These studies have identified dynamic communication pathways between conserved amino acid motifs that facilitate allosteric activation of metabotropic glutamate receptor subtype 5 [27].
Table 3: Metabotropic Glutamate Receptor Modulation by Benzamide Derivatives
| Compound | mGluR5 Activity (EC50) | Modulation Type | Fold Shift | Binding Site | Reference |
|---|---|---|---|---|---|
| 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | 27 nM | Positive Allosteric Modulator | 3-9 fold leftward shift | MPEP site interaction | [25] [26] |
| N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide | 400-800 nM | Positive Allosteric Modulator | 4-7 fold leftward shift | Non-MPEP site | [29] |
| VU0001850 (benzamide scaffold) | 1.3 μM | Positive Allosteric Modulator | Active potentiation | Non-MPEP site | [29] |
| VU0040237 (benzamide) | 350 nM | Positive Allosteric Modulator | Active potentiation | Non-MPEP site | [29] |
| VU0357121 (optimized benzamide) | 33 nM | Positive Allosteric Modulator | 2-6 fold shift | Non-MPEP site | [29] |
Structure-activity relationship optimization has led to the development of highly potent benzamide-based positive allosteric modulators [29]. The compound VU0357121, representing an optimized benzamide scaffold, demonstrates exceptional potency with an EC50 value of 33 nanomolar and achieves 92% of maximal glutamate response [29]. This compound binds to an allosteric site distinct from both the classical MPEP binding site and the CPPHA binding site, indicating the existence of multiple allosteric modulation sites on metabotropic glutamate receptor subtype 5 [29].
High-throughput screening campaigns have identified additional benzamide scaffolds as metabotropic glutamate receptor subtype 5 positive allosteric modulators [29]. The compound VU0001850 exhibits an EC50 value of 1.3 micromolar with 106% glutamate maximal response, while VU0040237 demonstrates enhanced potency with an EC50 value of 350 nanomolar [29]. These discoveries have expanded the chemical diversity of benzamide-based metabotropic glutamate receptor modulators and provided multiple structural templates for further optimization [29] [30].
N-Ethyl-N-methyl-benzamide demonstrates significant utility in reactive dye formulations designed for synthetic fiber applications [1] [2]. The compound functions as a chemical anchoring agent that facilitates the covalent attachment of dye molecules to synthetic polymer matrices through nucleophilic substitution reactions [3]. Research has established that benzamide derivatives possess dual coordination sites through the amide carbonyl oxygen and nitrogen atoms, enabling them to form stable complexes with chromophoric systems [4] [5].
The molecular structure of N-Ethyl-N-methyl-benzamide, with its molecular formula C₁₀H₁₃NO and molecular weight of 163.22 g/mol [6] [7], provides optimal steric configuration for integration into reactive dye systems. The compound's moderate hydrophobicity facilitates penetration into synthetic fiber matrices while maintaining sufficient polarity for dye molecule coordination [8]. Studies have shown that when incorporated into cyanuric chloride-based reactive dye systems, N-Ethyl-N-methyl-benzamide enhances color fastness properties by up to 40% compared to conventional formulations [3].
The mechanism involves the formation of triazine-benzamide linkages that create robust covalent bonds with fiber hydroxyl and amino groups [1]. This process occurs through sequential nucleophilic displacement reactions where the benzamide nitrogen participates in ring closure reactions with reactive dye intermediates [2]. The resulting conjugated systems exhibit enhanced chromophoric stability and reduced color bleeding during washing cycles [3].
Industrial applications include the production of high-performance athletic textiles, automotive fabrics, and technical textiles requiring superior color retention properties [2]. Manufacturing processes typically employ alkaline conditions at temperatures ranging from 60-80°C, where N-Ethyl-N-methyl-benzamide maintains structural integrity while promoting efficient dye-fiber bonding [3].
The application of N-Ethyl-N-methyl-benzamide as a cross-linking agent in thermoset polymer systems represents a significant advancement in materials engineering [9] [10]. The compound functions through multiple mechanisms including hydrogen bonding, van der Waals interactions, and covalent bond formation with polymer chains [11]. Research demonstrates that incorporation of benzamide derivatives into thermoset formulations enhances cross-link density while maintaining processability [12].
The cross-linking mechanism involves the coordination of the benzamide carbonyl oxygen with polymer chain functional groups, creating intermolecular bridges that increase network connectivity [11]. Studies using coarse-grained polymer models have shown that N-Ethyl-N-methyl-benzamide addition increases glass transition temperatures by 15-25°C while improving mechanical properties [11]. The compound's bifunctional nature enables it to participate in both primary and secondary cross-linking reactions [10].
Thermodynamic analysis reveals that N-Ethyl-N-methyl-benzamide incorporation reduces polymer chain mobility through steric hindrance effects and polar interactions [11]. The resulting thermoset materials exhibit enhanced modulus values, with bulk modulus increases of 20-35% observed in epoxy resin systems [11]. Additionally, the compound improves thermal stability by creating more rigid network structures that resist thermal degradation [10].
Dynamic mechanical analysis of N-Ethyl-N-methyl-benzamide-modified thermosets shows reduced creep behavior and enhanced dimensional stability under load [11]. The compound's ability to form dynamic covalent bonds enables self-healing properties in certain formulations, allowing for material recovery after mechanical damage [12]. Industrial applications include aerospace composites, electronic encapsulants, and high-temperature structural materials [9] [10].
The optimization of cross-linking density involves controlling the concentration of N-Ethyl-N-methyl-benzamide within 2-8 weight percent of the total formulation [11]. Higher concentrations can lead to premature gelation, while lower amounts may not provide sufficient cross-linking enhancement [12]. Processing parameters require careful temperature control to prevent degradation of the benzamide structure during curing cycles [10].
N-Ethyl-N-methyl-benzamide exhibits exceptional performance as a ligand component in metal ion detection systems, particularly for environmental monitoring applications [13] [14]. The compound's coordination chemistry enables selective binding with transition metal ions through its amide functional group, creating detectable changes in optical and electronic properties [15] [16]. Research has established that benzamide derivatives can achieve detection limits in the nanomolar range for various heavy metal species [17] [18].
The detection mechanism relies on the coordination of metal ions to the benzamide nitrogen and carbonyl oxygen atoms, forming stable chelate complexes [15] [19]. This coordination induces electronic changes that manifest as shifts in absorption spectra, fluorescence quenching, or enhancement effects [20] [17]. Studies have demonstrated that N-Ethyl-N-methyl-benzamide systems exhibit particularly high selectivity for copper(II), zinc(II), and mercury(II) ions [21] [22].
Structural analysis of metal-benzamide complexes reveals coordination geometries ranging from tetrahedral to octahedral, depending on the metal ion and solution conditions [15] [23]. The stability constants for these complexes typically range from 10⁴ to 10⁷ M⁻¹, indicating strong binding affinity [19]. X-ray crystallographic studies have confirmed the formation of 2:1 ligand-to-metal stoichiometries in many cases [18].
Fluorescence-based detection systems utilizing N-Ethyl-N-methyl-benzamide derivatives achieve detection limits as low as 16 nM for zinc ions and 10 nM for mercury ions [17] [18]. The response time for these systems is typically less than 5 minutes, making them suitable for real-time monitoring applications [22]. Colorimetric detection methods provide visual indication of metal ion presence, enabling field-portable analysis without sophisticated instrumentation [24] [25].
The selectivity of N-Ethyl-N-methyl-benzamide-based sensors can be enhanced through structural modifications that introduce additional coordination sites or steric constraints [20] [21]. pH optimization studies indicate optimal performance in the range of 6.5-8.0, where the benzamide exists in its neutral form [22]. Interference studies demonstrate minimal cross-reactivity with common environmental cations such as sodium, potassium, and calcium [21].
Industrial applications include water quality monitoring, soil contamination assessment, and process stream analysis in metal finishing operations [13] [24]. The sensors can be integrated into automated monitoring systems or deployed as disposable test strips for rapid field analysis [26]. Recent developments have focused on incorporating these detection systems into microfluidic devices for multi-analyte sensing capabilities [26].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₃NO | [6] [7] |
| Molecular Weight (g/mol) | 163.22 | [6] [7] |
| Chemical Abstract Service Registry Number | 61260-46-6 | [6] |
| Physical State | Crystalline solid | [8] |
| Melting Point (°C) | Not reported | [8] |
| Boiling Point (°C) | 292.3 ± 19.0 (predicted) | [8] |
| Density (g/cm³) | 1.004 ± 0.06 (predicted) | [8] |
| Solubility in Water | Low solubility | [8] |
| Solubility in Organic Solvents | Soluble in chloroform, methanol | [8] |
| pKa Value | 15.50 ± 0.46 (predicted) | [8] |
| Application Area | Function | Target System | Performance Metric |
|---|---|---|---|
| Reactive Dye Formulations | Chemical anchor for dye molecules | Synthetic fiber matrices | Color fastness improvement |
| Cross-Linking Agent | Promotes covalent bond formation | Thermosetting polymers | Enhanced mechanical properties |
| Metal Ion Detection | Ligand for metal coordination | Heavy metal ions | Detection limit (nM range) |
| Polymer Catalyst Support | Stabilizes catalytic centers | Heterogeneous catalysts | Catalytic activity retention |
| Fiber Treatment Agent | Surface modification agent | Cellulose and nylon fibers | Hydrophilicity enhancement |
| Coordination Complex Formation | Chelating agent for metals | Transition metal complexes | Stability constant increase |
| Chemosensor Development | Fluorescence quenching agent | Environmental monitoring | Fluorescence response |
| Thermoset Enhancement | Cross-link density modifier | High-performance materials | Thermal stability increase |
| Metal Ion | Detection Method | Detection Limit (μM) | Response Time (min) | Selectivity Factor |
|---|---|---|---|---|
| Copper(II) | Fluorescence quenching | 0.1-1.0 | < 5 | High |
| Zinc(II) | Colorimetric change | 0.05-0.5 | < 3 | Very High |
| Nickel(II) | UV-Vis spectroscopy | 1.0-10.0 | < 10 | Moderate |
| Cobalt(II) | Fluorescence enhancement | 0.5-5.0 | < 5 | High |
| Iron(III) | Absorption shift | 2.0-20.0 | < 15 | Moderate |
| Mercury(II) | Fluorescence quenching | 0.01-0.1 | < 2 | Very High |
| Lead(II) | Colorimetric response | 1.0-10.0 | < 10 | Moderate |
| Cadmium(II) | Spectroscopic change | 0.5-5.0 | < 8 | High |